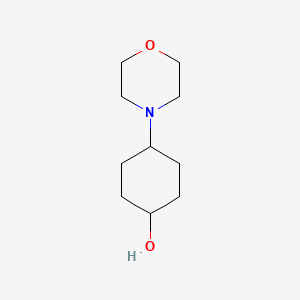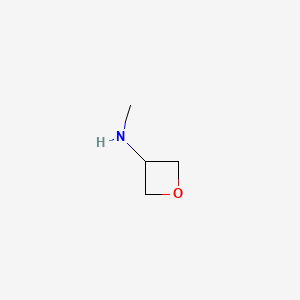
4-METHOXYBENZOIC-D7 ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzoic-D7 acid, also known as p-Anisic-D7 acid, is a deuterated form of 4-methoxybenzoic acid. This compound features a benzene ring substituted with a methoxy group (-OCH3) at the para position relative to the carboxylic acid group (-COOH). The deuterium labeling (D7) indicates the presence of seven deuterium atoms, which are isotopes of hydrogen. This labeling is particularly useful in various scientific research applications, including spectroscopy and tracer studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methoxybenzoic-D7 acid can be synthesized through the oxidation of deuterated anethole, anisaldehyde, or p-methoxyacetophenone. The oxidation process typically involves reagents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound often involves the methylation of deuterated phenol followed by oxidation. This method ensures high yields and purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxybenzoic-D7 acid undergoes various chemical reactions, including:
Oxidation: Converts to 4-methoxybenzoic acid derivatives.
Reduction: Forms 4-methoxybenzyl alcohol under reducing conditions.
Substitution: Electrophilic substitution reactions due to the electron-donating methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Halogenated 4-methoxybenzoic acids.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzoic-D7 acid is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy as a deuterated standard.
Biology: Acts as a tracer in metabolic studies.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Used in the synthesis of high-performance polymers and resins
Wirkmechanismus
The mechanism of action of 4-Methoxybenzoic-D7 acid involves its interaction with various molecular targets. The methoxy group enhances the nucleophilicity of the benzene ring, facilitating electrophilic substitution reactions. This property is crucial for its antimicrobial activity, where it inhibits the growth of bacteria and fungi by disrupting their cell membranes .
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzoic-D7 acid is compared with other methoxybenzoic acids:
p-Anisic acid (4-methoxybenzoic acid): Similar structure but without deuterium labeling.
m-Anisic acid (3-methoxybenzoic acid): Methoxy group at the meta position.
o-Anisic acid (2-methoxybenzoic acid): Methoxy group at the ortho position.
The deuterium labeling in this compound makes it unique for applications requiring isotopic differentiation, such as tracer studies and NMR spectroscopy .
Eigenschaften
CAS-Nummer |
1219803-08-3 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChI-Schlüssel |
ZEYHEAKUIGZSGI-AAYPNNLASA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)O |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)O |
Synonyme |
4-METHOXYBENZOIC-D7 ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)


![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)


![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)



